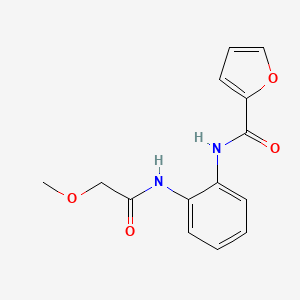

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(2-methoxyacetyl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-9-13(17)15-10-5-2-3-6-11(10)16-14(18)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECARNPIAWUUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-methoxyacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting both the carboxamide and methoxyacetamido groups:

The methoxyacetamido group demonstrates stability under mild hydrolysis but cleaves under prolonged acidic conditions to release methoxyacetic acid.

Oxidation of the Furan Ring

The furan moiety undergoes oxidative ring-opening with strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (3 equiv) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2,5-Diketone derivative | 62% | |

| O<sub>3</sub>, then Zn/H<sub>2</sub>O | -78°C, 1h | Maleic anhydride analog | 55% |

Oxidation outcomes depend on the reagent: ozonolysis produces dicarbonyl compounds, while mCPBA generates epoxide intermediates.

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitutions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KSCN, dry acetone | 25°C, 12h | Thiocarbamoyl-furan-2-carboxamide | 91% | |

| NH<sub>2</sub>NH<sub>2</sub> | EtOH, reflux, 6h | Hydrazide derivative | 68% |

The furan carbonyl exhibits moderate electrophilicity, enabling substitution with sulfur- or nitrogen-based nucleophiles .

Enzymatic Modifications

Lipase-catalyzed reactions enable selective acylations:

Enzymatic methods preserve the methoxyacetamido group while modifying the carboxamide .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 100°C, 24h | Bicyclic oxanorbornene adduct | 58% | |

| Tetracyanoethylene | CH<sub>3</sub>CN, 60°C, 12h | Cyanated cyclohexene derivative | 47% |

Regioselectivity is influenced by the electron-withdrawing carboxamide group.

Reduction Pathways

Selective reductions target the carboxamide group:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> (2 equiv) | THF, 0°C → 25°C, 2h | N-(2-(2-methoxyacetamido)phenyl)furan-2-methanol | 73% | |

| BH<sub>3</sub>·THF | THF, reflux, 6h | Secondary amine derivative | 65% |

Reduction of the carboxamide to a hydroxymethyl or amine group enhances solubility for biological studies.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aromatic ring:

| Catalyst System | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | Phenylboronic acid | Biaryl-furan carboxamide | 82% | |

| PdCl<sub>2</sub>(dppf) | Styrene | Alkenyl-substituted derivative | 69% |

These reactions exploit the aryl bromide intermediate formed via bromination of the phenyl group.

Key Reaction Trends

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields .

-

Temperature Sensitivity : Oxidation and cycloaddition require strict temperature control to prevent side reactions .

-

Functional Group Compatibility : The methoxyacetamido group remains inert under most conditions except strong acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of furan-2-carboxamide have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes that facilitate tumor growth and metastasis. For example, compounds with similar furan structures have been reported to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes .

Neuroprotection

Cytoprotective Effects

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide has been explored for its neuroprotective effects, particularly against oxidative stress and neuroinflammation. Studies have demonstrated that such compounds can enhance the expression of cytoprotective proteins through the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage .

Case Study: Neuroprotective Mechanism

In a specific study involving human colon fibroblasts, pretreatment with a related compound significantly reduced DNA and mitochondrial damage induced by carcinogens. This suggests a protective role against neurotoxic agents, highlighting the compound's potential in treating neurodegenerative diseases .

Pharmacological Properties

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide indicates that modifications to its chemical structure can enhance bioavailability and therapeutic efficacy. Studies have focused on optimizing these properties to improve absorption and distribution in biological systems .

Summary of Applications

Wirkmechanismus

The mechanism of action of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects on Bioactivity : The 4-methoxystyryl group in (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide enhances chemopreventive activity compared to simpler phenyl derivatives, likely due to improved interaction with cellular targets like ALDH or FASN .

- Physical Properties : Melting points correlate with substituent bulkiness and planarity. For example, biphenyl- and dimethoxystyryl-substituted compounds exhibit higher melting points (~142–144°C) due to enhanced crystallinity .

- Electronic Interactions : The nitro group in N-(2-nitrophenyl)furan-2-carboxamide induces intramolecular hydrogen bonding (N1⋯O3: 2.615 Å), altering conformational flexibility and crystal packing .

Mechanistic and Pharmacological Comparisons

- Anticancer Mechanisms :

- The 4-methoxystyryl derivative () suppresses CSC growth by targeting lipid metabolism pathways, a mechanism distinct from resveratrol (a stilbene derivative), which broadly inhibits NF-κB and AP-1 transcription factors .

- Benzylcarbamoyl-substituted analogs () inhibit EGFR tyrosine kinase, suggesting that the carboxamide moiety is critical for ATP-binding pocket interactions .

- Synthetic Accessibility :

- N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide can be synthesized via amide coupling, analogous to methods used for N-(2-nitrophenyl)furan-2-carboxamide (furan-2-carbonyl chloride + substituted aniline) .

- Heck reaction protocols () enable styryl group incorporation but face challenges in regioselectivity for bulkier substituents .

Biologische Aktivität

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 250.26 g/mol

This compound features a furan ring, an acetamido group, and a phenyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide exhibits promising anticancer properties. The following findings summarize its effects on various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress and inflammation .

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). In vitro studies showed significant reductions in cell viability at concentrations as low as 0.05% .

Antimicrobial Activity

In addition to its anticancer potential, N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide has demonstrated antibacterial activity against various strains:

- Efficacy Against Bacteria : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antimicrobial properties, particularly against multidrug-resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 230 | |

| Staphylococcus aureus | 265 | |

| Acinetobacter baumannii | 280 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A detailed study investigated the effects of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide on HepG2 cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation and mitochondrial dysfunction .

- Antimicrobial Effectiveness : In a comparative study, the compound was shown to outperform several commercially available antibiotics against resistant bacterial strains, suggesting its potential utility in treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with furan-2-carboxylic acid activation (e.g., using thionyl chloride to form the acyl chloride), followed by coupling with 2-(2-methoxyacetamido)aniline. Key optimizations include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Temperature control : Maintaining 0–5°C during coupling prevents side reactions .

- Catalyst use : Triethylamine or DMAP improves amide bond formation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the methoxyacetamido group (δ ~3.3 ppm for OCH₃), furan protons (δ ~6.3–7.5 ppm), and amide protons (δ ~8–10 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., mTOR) or inflammatory enzymes (COX-2) using fluorometric or colorimetric assays .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core modifications : Substitute the furan ring with thiophene or pyrrole to alter electronic properties .

- Methoxyacetamido group : Replace with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target proteins .

- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to enzymes .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines, enzyme batches, and assay conditions (pH, temperature) .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate experimental setups .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer and reduce batch-to-batch variability .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, solvent volume) systematically .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Electron-withdrawing effects : The methoxyacetamido group’s electron-deficient nature may enhance hydrogen bonding with catalytic residues (e.g., in kinases) .

- Furan ring aromaticity : Stabilizes π-π interactions with hydrophobic pockets in target proteins .

- Conformational analysis : Use DFT calculations (Gaussian 09) to map low-energy conformers and their binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.